2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
The compound “2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” is a derivative of piperidine, a six-membered heterocyclic organic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Antibacterial Activity
2-(Piperidin-1-yl)pyrimidine derivatives have been explored for their antibacterial properties. For instance, Merugu, Ramesh, and Sreenivasulu (2010) synthesized new compounds using a microwave-assisted method, including 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidine-2-amine, which exhibited notable antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Cancer Treatment Potential
A study on Aurora kinase inhibitors mentioned a compound related to 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid. It demonstrated potential in inhibiting Aurora A, which can be useful for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
The application of piperidine derivatives in corrosion inhibition was studied by Kaya et al. (2016). They investigated the efficiency of these compounds in preventing the corrosion of iron, providing insights into their potential industrial applications (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) revealed their potential in inhibiting in vivo angiogenesis and DNA cleavage activities. These findings suggest their applicability as anticancer agents (Kambappa et al., 2017).
Heterocyclic Compound Synthesis
El-Hashash, Rizk, and Ahmed (2012) demonstrated the use of 2-(Piperidin-1-yl)pyrimidine derivatives in the synthesis of various heterocyclic compounds like 2-pyrimidine thione, which have significant applications in organic chemistry (El-Hashash, Rizk, & Ahmed, 2012).
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with .
Cellular Effects
Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to inhibit the proliferation of cancer cells .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some piperidine derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of some piperidine derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
It is known that some piperidine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that some piperidine derivatives can be directed to specific compartments or organelles within cells .
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFZKSXFLHCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.